molecular formula C5H4Cl2O3 B149781 3-(dichloromethyl)-2-hydroxy-2H-furan-5-one CAS No. 125974-07-4

3-(dichloromethyl)-2-hydroxy-2H-furan-5-one

Cat. No.: B149781
CAS No.: 125974-07-4
M. Wt: 182.99 g/mol
InChI Key: CKSHQVJFMXYYHV-UHFFFAOYSA-N
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Description

3-(dichloromethyl)-2-hydroxy-2H-furan-5-one is a chemical compound with the molecular formula C5H4Cl2O3. It is known for its unique structure, which includes a furanone ring substituted with dichloromethyl and hydroxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dichloromethyl)-2-hydroxy-2H-furan-5-one typically involves the formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and titanium tetrachloride (TiCl4). This method is known for its regioselectivity, which is highly promoted by the coordination between the atoms present in the aromatic moiety and those in the metal core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and reagents, such as dichloromethyl methyl ether and TiCl4, under controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(dichloromethyl)-2-hydroxy-2H-furan-5-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The dichloromethyl group can be reduced to form methyl derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted furanones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(dichloromethyl)-2-hydroxy-2H-furan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(dichloromethyl)-2-hydroxy-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The compound’s dichloromethyl group can participate in electrophilic reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of specific enzymes or the modulation of cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dichloromethyl)-5-hydroxy-2(5H)-furanone
  • 4-(Trichloromethyl)-5-hydroxy-2(5H)-furanone
  • 4-(Dichloromethyl)-5-methoxy-2(5H)-furanone

Uniqueness

3-(dichloromethyl)-2-hydroxy-2H-furan-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

125974-07-4

Molecular Formula

C5H4Cl2O3

Molecular Weight

182.99 g/mol

IUPAC Name

3-(dichloromethyl)-2-hydroxy-2H-furan-5-one

InChI

InChI=1S/C5H4Cl2O3/c6-4(7)2-1-3(8)10-5(2)9/h1,4-5,9H

InChI Key

CKSHQVJFMXYYHV-UHFFFAOYSA-N

SMILES

C1=C(C(OC1=O)O)C(Cl)Cl

Canonical SMILES

C1=C(C(OC1=O)O)C(Cl)Cl

Synonyms

4-(dichloromethyl)-5-hydroxy-5H-furan-2-one

Origin of Product

United States

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